molecular formula C10H22N2O3 B2835008 [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester CAS No. 1052648-05-1

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B2835008
CAS No.: 1052648-05-1
M. Wt: 218.297
InChI Key: SMTBJXYPIMMLPA-UHFFFAOYSA-N
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Description

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester (CAS 1052648-05-1) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, making it a versatile building block in organic synthesis and pharmaceutical research . Its structure includes a propyl chain substituted with a 2-hydroxyethylamino group, which confers unique physicochemical properties such as enhanced solubility due to the hydrophilic hydroxyl group . This compound serves as a critical intermediate in peptide chemistry and drug development, where the Boc group is widely used for the protection of primary amines during synthetic sequences . In scientific research, this compound and its structural analogs have demonstrated significant biological potential. Compounds with similar carbamate scaffolds have shown promising antimicrobial activity, with some derivatives exhibiting higher efficacy against Mycobacterium avium subsp. paratuberculosis than standard antibiotics like ciprofloxacin and isoniazid . The carbamate moiety is known to interact with various enzymes and biological structures, and can influence membrane dynamics, which is relevant for its described local anesthetic properties and its ability to alter membrane fluidity and permeability . Furthermore, related amphiphilic compounds have been studied for their effects on photosynthetic electron transport in chloroplasts, indicating an ability to induce conformational changes in thylakoid membranes and increase their permeability . The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethylamino)propylamine under basic conditions, such as in the presence of triethylamine . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTBJXYPIMMLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethylamino)propylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

tert-Butyl chloroformate+3-(2-hydroxyethylamino)propylamine[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester+HCl\text{tert-Butyl chloroformate} + \text{3-(2-hydroxyethylamino)propylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-(2-hydroxyethylamino)propylamine→[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Overview

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester is an organic compound classified as a carbamate. It possesses a unique structure that includes a carbamic acid ester functional group linked to a propyl chain substituted with a hydroxyethylamino group. This compound has garnered attention for its potential applications in various scientific and industrial fields, particularly in pharmacology and biochemistry.

The compound exhibits diverse biological activities, including:

  • Enzyme Interaction : The carbamate moiety can act as a reversible inhibitor for certain enzymes, which is significant for local anesthetic effects.
  • Membrane Dynamics : It has been shown to alter membrane fluidity and permeability, correlating with its anesthetic properties.
  • Photosynthetic Electron Transport : Related compounds have been found to enhance the rate of photosynthetic electron transport in chloroplasts.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties against various pathogens. For instance, derivatives with similar structures have demonstrated higher efficacy against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid.

Anticancer Potential

Preliminary studies suggest that related carbamate derivatives may exhibit selective cytotoxicity towards cancer cells, particularly in breast cancer cell lines (e.g., MCF-7, SK-BR-3). While specific data on this compound is limited, its structural characteristics indicate potential for further development as an anticancer therapeutic.

Case Studies

StudyFocusFindings
Antimicrobial ActivityEfficacy against Mycobacterium aviumHigher activity compared to standard treatments.
Anticancer EfficacyGrowth inhibition in breast cancer cell linesReduced growth observed; potential for therapeutic development noted.
Cytotoxicity AssaysEffects on human monocytic leukemia THP-1 cell linesSignificant cytotoxic effects observed; structure-activity relationships emphasized.

Pharmacokinetics

Pharmacokinetic evaluations of related compounds suggest moderate brain exposure and favorable distribution in organs such as the liver and kidneys. The half-life typically falls within a range conducive to therapeutic use, indicating potential for clinical applications.

Mechanism of Action

The mechanism of action of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The carbamate ester can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Key Applications/Notes Reference ID
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester 2-Hydroxyethylamino 246.3* -OH, -NH-, Boc N/A Amine protection, drug intermediates N/A
[3-(3-Hydroxy-azetidin-1-yl)-propyl]-carbamic acid tert-butyl ester 3-Hydroxy-azetidine (cyclic amine) 258.3* -OH, Boc, cyclic amine N/A Potential kinase inhibitors
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamido 244.3 Methacrylate, Boc N/A Polymer precursors
{3-[3-(4-Dimethylamino-phenyl)-2-oxo-2H-chromen-7-yloxy]-propyl}-carbamic acid tert-butyl ester Chromenyloxy 466.5 Chromene, -O-, Boc 79 Fluorescent probes
3-(BOC-amino)propyl bromide Bromo 238.1 -Br, Boc N/A Alkylating agent
tert-Butyl 3-(methylamino)propylcarbamate Methylamino 202.3 -NHCH₃, Boc N/A Amine protection

*Calculated based on molecular formula.

Key Observations:

Hydrophilicity: The hydroxyethylamino group in the target compound enhances water solubility compared to non-polar substituents like methacrylamido () or bromo groups (). However, polyether chains (e.g., ’s triethoxy group) may offer superior solubility .

Reactivity: The bromo substituent in 3-(BOC-amino)propyl bromide () enables nucleophilic substitutions, whereas the hydroxyethylamino group is more suited for hydrogen bonding or further functionalization via its -OH and -NH- moieties .

Key Findings:

  • High yields (>75%) are achieved in chromenyloxy derivatives () using cesium carbonate as a base, whereas polyamine conjugates () show moderate yields (~55–56%) due to complex purification requirements.
  • Radical chemistry () and Mitsunobu reactions (common in ether synthesis) are less frequently reported for hydroxyethylamino derivatives, suggesting room for methodological optimization.

Spectral and Analytical Data

Table 3: Spectral Signatures of Selected Compounds

Compound Name IR Peaks (cm⁻¹) MS (m/z) NMR Shifts (δ, ppm) Reference ID
[3-(2-Methyl-5-oxo-tetrahydro-furan-2-yl)-propyl]-carbamic acid tert-butyl ester 1769 (C=O), 1228 (C-O-C) 416 (MH⁺) N/A
(1R,2S)-(1-Benzyl-2-hydroxy-3-isobutylamino-propyl)-carbamic acid tert-butyl ester N/A 476 (MH⁺) 1H/13C consistent with Boc and benzyl groups
3-(BOC-amino)propyl bromide N/A N/A 3.3 (t, -CH₂Br), 1.4 (s, Boc)

Key Insights:

  • IR peaks at ~1700–1750 cm⁻¹ (C=O stretch) are consistent across Boc-protected compounds .
  • MS data for polyamine conjugates (e.g., m/z 493 in ) align with theoretical molecular weights, confirming successful synthesis .

Biological Activity

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention for its diverse biological activities. Carbamates are known for their interaction with various biological systems, influencing processes such as enzyme activity and membrane dynamics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its molecular formula C10H22N2O2C_{10}H_{22}N_2O_2 and its structure features a tert-butyl ester group attached to a carbamic acid moiety. The presence of the hydroxyethylamino group contributes to its amphiphilic properties, which are crucial for its biological interactions.

  • Enzyme Interaction : The carbamate moiety (-NHCOO-) is known to interact with various enzymes, potentially acting as a reversible inhibitor. This interaction is significant in the context of local anesthetic activity and other pharmacological effects.
  • Membrane Dynamics : Studies have shown that carbamate derivatives can alter membrane fluidity and permeability. For instance, compounds similar to this compound have been reported to decrease the gel-liquid crystalline phase transition temperature (TmT_m) of model membranes, correlating with their anesthetic properties .
  • Photosynthetic Electron Transport : Research indicates that butyl derivatives can stimulate the rate of photosynthetic electron transport (PET) in chloroplasts, suggesting a role in enhancing membrane permeability and uncoupling phosphorylation from electron transport .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. For example, derivatives with similar structures demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid .

Anticancer Potential

Recent studies have evaluated the anticancer efficacy of related compounds in breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). Although specific data on this compound is limited, it is hypothesized that similar carbamate derivatives may exhibit selective cytotoxicity towards malignant cells while sparing nonmalignant cells .

Case Studies

StudyFocusFindings
Antimicrobial ActivityHigher activity against M. avium compared to standard treatments.
Anticancer EfficacyCompounds showed reduced growth in breast cancer cell lines; potential for further development as therapeutics.

Cytotoxicity Assays

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines indicated variable effects depending on the structural modifications of the carbamate derivatives. Compounds with amphiphilic properties generally exhibited significant cytotoxic effects at certain concentrations, emphasizing the importance of structure-activity relationships in drug design .

Pharmacokinetics

Pharmacokinetic studies suggest that related compounds exhibit moderate brain exposure and favorable tissue distribution in organs such as the liver and kidneys. The half-life of these compounds varies but typically falls within a range conducive to therapeutic use .

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